Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate

Nicotinamide N-methyltransferase NNMT inhibition Cancer metabolism

Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate (CAS 1858255-81-8, molecular formula C₁₄H₁₁ClN₄O₅, molecular weight 350.71 g/mol) is a synthetic small molecule belonging to the diaryl urea class, featuring a nicotinic acid methyl ester scaffold linked via a urea bridge to a 4-chloro-3-nitrophenyl moiety. Commercial suppliers list this compound at purities of 95% or 98% for research use, with standard storage conditions of sealed dry at 2–8°C.

Molecular Formula C14H11ClN4O5
Molecular Weight 350.71 g/mol
CAS No. 1858255-81-8
Cat. No. B1447998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate
CAS1858255-81-8
Molecular FormulaC14H11ClN4O5
Molecular Weight350.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H11ClN4O5/c1-24-13(20)8-2-5-12(16-7-8)18-14(21)17-9-3-4-10(15)11(6-9)19(22)23/h2-7H,1H3,(H2,16,17,18,21)
InChIKeyDHNJPOUSJWWGEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate (CAS 1858255-81-8): Chemical Identity and Procurement Baseline


Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate (CAS 1858255-81-8, molecular formula C₁₄H₁₁ClN₄O₅, molecular weight 350.71 g/mol) is a synthetic small molecule belonging to the diaryl urea class, featuring a nicotinic acid methyl ester scaffold linked via a urea bridge to a 4-chloro-3-nitrophenyl moiety . Commercial suppliers list this compound at purities of 95% or 98% for research use, with standard storage conditions of sealed dry at 2–8°C . The compound has been evaluated in multiple biochemical assays, including nicotinic acetylcholine receptor (nAChR) functional and binding studies, endoplasmic reticulum aminopeptidase 2 (ERAP2) inhibition, and nicotinamide N-methyltransferase (NNMT) inhibition [1][2].

Why In-Class Substitution of Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate Is Not Scientifically Justifiable


Diaryl urea nicotinates bearing different aryl substitution patterns exhibit dramatic divergence in target binding profiles. For example, compounds within the 4-chloro-3-nitrophenyl urea chemotype have demonstrated affinities spanning from low nanomolar (Ki = 30 nM at α4β2 nAChR) to high micromolar (EC₅₀ = 30,000 nM at muscle-type nAChR) depending on the nicotinate side chain [1][2]. The specific methyl nicotinate ester in this compound influences both hydrogen-bonding capacity (five H-bond acceptors) and logP, parameters that directly modulate target engagement and off-target promiscuity . Generic substitution with an uncharacterized analog lacking matched assay data would introduce unquantifiable risk in binding selectivity, functional potency, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate (CAS 1858255-81-8) vs. Closest Analogs


NNMT Inhibition Potency: IC₅₀ = 10 nM vs. Comparator Compound 5b (Ki = 650 nM)

Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate (BDBM50627720, designated Compound 5o in US20250017936) exhibited NNMT inhibitory activity with an IC₅₀ of 10 nM in an FAP-based assay, representing a 65-fold improvement in potency compared to the structurally related Compound 5b (BDBM50627707) from the same patent series, which showed a Ki of 650 nM against recombinant human NNMT [1][2]. In a direct binding assay, the target compound displayed a Ki of 10,000 nM, whereas Compound 5b showed a Ki of 870 nM in a fluorescence polarization competition assay, indicating divergent binding mode characteristics that may be exploited for specific applications [1][2].

Nicotinamide N-methyltransferase NNMT inhibition Cancer metabolism

ERAP2 Selectivity Over Aminopeptidase N: 9.7-Fold Selectivity Window

The target compound inhibited human ERAP2 with a Ki of 622 nM, while exhibiting substantially weaker inhibition of human aminopeptidase N (APN, Ki = 6,040 nM), yielding a 9.7-fold selectivity window favoring ERAP2 [1]. This selectivity profile is notable because many aminopeptidase inhibitors in this chemotype exhibit broader inhibition across the M1 aminopeptidase family. The pig kidney APN Ki of 14,700 nM further confirms a consistent selectivity trend across species orthologs [1].

ERAP2 Aminopeptidase inhibition Immunopeptidome Antigen presentation

nAChR Subtype Functional Profile: Muscle-Type vs. Neuronal Subtype Activity Differentiation

The compound demonstrated weak agonist activity at human muscle-type nAChR (α1β1γδ) with an EC₅₀ of 30,000 nM in TE671 cells [1]. In contrast, structurally related compounds bearing the same 4-chloro-3-nitrophenyl urea motif but different nicotinate derivatization have shown Ki values as low as 30 nM at neuronal α4β2 nAChR in human SH-EP1 cells [2]. This approximately 1,000-fold difference in potency across nAChR subtypes, dictated by the nicotinate ester moiety, provides a defined pharmacological fingerprint that enables subtype-specific experimental design.

Nicotinic acetylcholine receptor nAChR subtypes Ion channel pharmacology

nAChR Binding in Rat Cortical Membranes: Contextualizing CNS Nicotinic Affinity

The compound was tested for binding affinity against nicotinic receptors in synaptic membrane fractions from rat cerebral cortices, a native tissue preparation containing mixed nAChR subtypes . While the exact Ki or IC₅₀ value from this specific assay (ALA750231) was not retrievable in the publicly accessible database entry, the inclusion of this compound in such a native-tissue binding panel indicates its relevance for CNS nAChR research . By comparison, reference nAChR ligands in the same assay system typically exhibit Ki values in the low nanomolar to micromolar range, and the compound's functional EC₅₀ of 30,000 nM at recombinant muscle-type nAChR suggests it occupies the lower-affinity end of the spectrum, making it a candidate for studies requiring weak nAChR engagement [1].

Nicotinic receptor binding CNS pharmacology Radioligand displacement

Additional nAChR Subtype Profiling: α3β4 and α2β4 Functional Activity

The compound was tested for functional agonist potency at recombinant human α3β4 nAChR expressed in HEK293 cells, as well as at recombinant human α2β4 nAChR [1][2]. Although numerical potency values were not publicly displayed in the BindingDB assay summaries for these specific entries (ChEMBL_142604 sub-assays), the compound's inclusion in a multi-subtype nAChR screening panel provides evidence of systematic subtype profiling. Other compounds within the same diaryl urea nicotinate chemotype have demonstrated measurable EC₅₀ values at α2β4 (e.g., EC₅₀ = 9,000 nM for a close analog, BDBM50369150) [3], suggesting that the target compound's activity at these subtypes is also likely in the micromolar range, consistent with its weak muscle-type nAChR profile.

nAChR subtype selectivity α3β4 nAChR α2β4 nAChR Calcium flux assay

Optimal Research Application Scenarios for Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate Based on Quantitative Differentiation Evidence


NNMT Inhibitor Screening Cascades and SAR Expansion (Cancer Metabolism)

With an IC₅₀ of 10 nM at NNMT, this compound serves as a high-potency starting point for structure–activity relationship (SAR) studies targeting nicotinamide N-methyltransferase in cancer metabolism programs. Its 65-fold potency advantage over Compound 5b (IC₅₀ = 6,400 nM) from the same patent family makes it the preferred scaffold for hit-to-lead optimization aimed at improving metabolic stability while retaining target engagement [1][2].

ERAP2-Selective Chemical Probe for Immunopeptidome Studies

The 9.7-fold selectivity for ERAP2 (Ki = 622 nM) over human APN (Ki = 6,040 nM) supports the use of this compound as a selective chemical probe in antigen presentation research, where discrimination between ERAP2 and the broadly expressed APN is critical for interpreting MHC class I peptidome alterations without confounding aminopeptidase background [1].

Negative Control / Selectivity Tool for Neuronal nAChR Subtype Profiling

The compound's weak muscle-type nAChR activity (EC₅₀ = 30,000 nM), combined with its documented testing at α3β4 and α2β4 subtypes, makes it suitable as a low-affinity reference compound in nAChR subtype selectivity panels where neuronal-preferring analogs with nanomolar Ki values (e.g., Ki = 30 nM at α4β2) would produce strong activation and obscure subtype-specific pharmacology [1][2].

Ex Vivo CNS Nicotinic Receptor Occupancy Studies Using Native Tissue

The compound's documented testing in rat cortical synaptic membrane binding assays supports its application in ex vivo CNS tissue experiments, where its weak nAChR interaction profile allows for occupancy studies at physiologically relevant receptor densities without inducing receptor desensitization that would complicate data interpretation [1].

Quote Request

Request a Quote for Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.